molecular formula C16H9F3N2O2 B11476247 N-(2,4-difluorophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2,4-difluorophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11476247
M. Wt: 318.25 g/mol
InChI Key: HZDFFZIGXHVUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (referred to as Fo24 ) is a compound synthesized through standard procedures. It belongs to the class of fluorinated molecules, which have garnered significant interest in medicinal chemistry and pharmaceutical research . Fo24 is unique due to its tri-fluorinated benzamide structure, contrasting with more common difluorinated and tetra-fluorinated analogues.

Preparation Methods

Fo24 is synthesized via the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. The yield is high (87%), resulting in Fo24 as a white crystalline solid. Crystals are grown from CH2Cl2 at room temperature.

Chemical Reactions Analysis

Fo24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Fo24 can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions involve reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Fo24 can undergo nucleophilic substitution reactions.

Major products formed from these reactions include derivatives of Fo24 with modified functional groups.

Scientific Research Applications

Fo24 finds applications in several fields:

    Medicinal Chemistry: Researchers explore Fo24 derivatives for potential drug development.

    Biological Studies: Fo24’s effects on cellular processes are investigated.

    Industry: Fo24 may serve as a precursor for other compounds.

Mechanism of Action

Fo24’s mechanism of action involves interactions with molecular targets and pathways. Further studies are needed to elucidate specific details.

Comparison with Similar Compounds

Fo24 stands out due to its tri-fluorinated structure. Similar compounds include:

Properties

Molecular Formula

C16H9F3N2O2

Molecular Weight

318.25 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H9F3N2O2/c17-8-1-3-13-10(5-8)15(22)11(7-20-13)16(23)21-14-4-2-9(18)6-12(14)19/h1-7H,(H,20,22)(H,21,23)

InChI Key

HZDFFZIGXHVUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.